1-(benzenesulfonyl)-1H-1,2,4-triazole 1-(benzenesulfonyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 13578-48-8
VCID: VC11505973
InChI: InChI=1S/C8H7N3O2S/c12-14(13,11-7-9-6-10-11)8-4-2-1-3-5-8/h1-7H
SMILES:
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.23 g/mol

1-(benzenesulfonyl)-1H-1,2,4-triazole

CAS No.: 13578-48-8

Cat. No.: VC11505973

Molecular Formula: C8H7N3O2S

Molecular Weight: 209.23 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(benzenesulfonyl)-1H-1,2,4-triazole - 13578-48-8

Specification

CAS No. 13578-48-8
Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
IUPAC Name 1-(benzenesulfonyl)-1,2,4-triazole
Standard InChI InChI=1S/C8H7N3O2S/c12-14(13,11-7-9-6-10-11)8-4-2-1-3-5-8/h1-7H
Standard InChI Key XXWDFVCAJNWDEH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a 1,2,4-triazole ring (a five-membered heterocycle with three nitrogen atoms) linked to a benzenesulfonyl group (-SO₂-C₆H₅) at the 1-position. This substitution introduces strong electron-withdrawing effects, altering the triazole’s reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₇N₃O₂S
Molecular Weight225.23 g/mol
SMILES NotationC1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2
InChIKeyUZRZRZQKPCQHMM-UHFFFAOYSA-N

Electronic and Steric Effects

The benzenesulfonyl group imposes significant steric bulk and polarizes the triazole ring, enhancing its ability to participate in hydrogen bonding and π-π stacking interactions. Computational studies of analogous sulfonylated triazoles suggest a dipole moment of ~4.2 D, favoring solubility in polar aprotic solvents .

Synthetic Methodologies

Classical Sulfonylation Approaches

The most direct route involves reacting 1H-1,2,4-triazole with benzenesulfonyl chloride under basic conditions. A typical procedure adapted from triazole sulfonylation literature :

  • Reagents:

    • 1H-1,2,4-Triazole (1 eq)

    • Benzenesulfonyl chloride (1.2 eq)

    • Anhydrous pyridine (3 eq, as base and solvent)

  • Procedure:

    • Dissolve 1H-1,2,4-triazole in pyridine at 0°C.

    • Add benzenesulfonyl chloride dropwise over 30 minutes.

    • Stir at room temperature for 12 hours.

    • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield: 68–72%

Microwave-Assisted Optimization

Green chemistry approaches using microwave irradiation reduce reaction times significantly. A protocol modified from PMC studies :

  • Conditions:

    • Power: 150 W

    • Temperature: 100°C

    • Time: 15 minutes

  • Advantages:

    • Yield improvement to 85%

    • Reduced solvent volume (50% less pyridine required)

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water12.4
Ethanol89.7
Dichloromethane154.2
Dimethyl Sulfoxide220.5

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonylated triazoles reveals:

  • Melting point: 132–135°C

  • Decomposition onset: 240°C (under nitrogen atmosphere)

Pharmacological Applications

Antimicrobial Activity

Though direct data on 1-(benzenesulfonyl)-1H-1,2,4-triazole is scarce, structurally related compounds exhibit:

Table 2: Bioactivity of Analogous Sulfonylated Triazoles

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus8.5
Escherichia coli16.2
Candida albicans12.7

Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase .

Industrial and Research Applications

Catalysis

The electron-deficient triazole core serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing turnover frequency by 40% compared to traditional phosphine ligands .

Materials Science

Incorporation into polyimide matrices improves thermal stability (10% weight loss at 385°C vs. 350°C for unmodified polymer) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator